molecular formula C10H14N4O2 B6631791 N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide

Cat. No. B6631791
M. Wt: 222.24 g/mol
InChI Key: PIVFNYQFZNCRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide, also known as AOEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. AOEPC is a pyridazine derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymatic activities. N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been shown to inhibit the activity of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and cyclooxygenase-2 (COX-2), which are involved in the regulation of inflammation and glucose metabolism, respectively. N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has also been shown to activate certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide can inhibit the activity of DPP-4 and COX-2, which are involved in the regulation of inflammation and glucose metabolism, respectively. N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has also been shown to activate PPARγ, which is involved in the regulation of adipocyte differentiation and glucose metabolism. In vivo studies have shown that N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide can reduce blood glucose levels and improve insulin sensitivity in diabetic mice. N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has also been shown to reduce inflammation and improve lipid metabolism in animal models of obesity and metabolic syndrome.

Advantages and Limitations for Lab Experiments

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has shown promising results in various fields of research, indicating its potential as a versatile tool for scientific investigation. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research. Another limitation is that its effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Future Directions

There are several future directions for research on N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide. Another direction is to explore its potential applications in other fields of research such as neuroscience and immunology. N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has also been shown to have potential as a fluorescent probe for imaging studies, which could lead to the development of new imaging techniques for biomedical research. Overall, N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide is a promising compound that has the potential to advance our understanding of various biological processes and diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide involves the reaction of 3-ethyl-6-methylpyridazine-4-carboxylic acid with N-(2-aminoethyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been used as a tool to study enzyme kinetics and protein-ligand interactions. In pharmacology, N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has been tested for its potential to modulate the activity of various receptors and ion channels.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-3-8-7(4-6(2)13-14-8)10(16)12-5-9(11)15/h4H,3,5H2,1-2H3,(H2,11,15)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVFNYQFZNCRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide

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